Aminooxy-PEG3-Propargyl
Overview
Description
Aminooxy-PEG3-Propargyl is a PEG-based PROTAC linker . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It is a PEG derivative containing a propargyl group and an aminooxy group .
Synthesis Analysis
The aminooxy group reacts with an aldehyde or ketone group to form a stable oxime linkage . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of Aminooxy-PEG3-Propargyl is C9H17NO4 . It has a molecular weight of 203.2 g/mol .Chemical Reactions Analysis
The aminooxy group in Aminooxy-PEG3-Propargyl reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage .Physical And Chemical Properties Analysis
Aminooxy-PEG3-Propargyl has a molecular weight of 203.2 g/mol . Its molecular formula is C9H17NO4 .Scientific Research Applications
Biomedical and Bioconjugation Applications
Aminooxy-PEG3-Propargyl, as part of poly(ethylene glycol) (PEG) derivatives, shows significant interest in biomedical applications. Studies have highlighted the use of PEG for drug delivery systems due to its excellent biocompatibility. For instance, PEG derivatives have been utilized in the development of functional poly(dimethyl aminoethyl methacrylate) for gene delivery carriers, demonstrating low cytotoxicity and the ability to condense plasmid DNA into nanoparticles (Maji et al., 2012). Additionally, PEG-functionalized polymers have been used in targeted gene delivery, exemplified by the synthesis of propargyl-terminated heterobifunctional PEG for bioconjugation (Lu & Zhong, 2010).
Hydrogel Formation and Biocompatibility
Aminooxy-PEG3-Propargyl is instrumental in the formation of biocompatible hydrogels. Grover et al. (2012) demonstrated the use of aminooxy poly(ethylene glycol) in creating oxime-linked hydrogels that support cell adhesion, with adjustable mechanical properties and high biocompatibility, making them suitable for mesenchymal stem cell incorporation (Grover et al., 2012).
Surface Modification for Biomedical Applications
Aminooxy-PEG3-Propargyl also finds application in surface modification for biomedical applications. For instance, amino-PEG surfaces have been developed as platforms for protein microarrays with high signal-to-noise ratios, enhancing the uniform presentation of terminal functional groups (Wolter et al., 2007).
Molecular Insights in Biomedical Interaction
The interaction between PEG and cells provides molecular insights crucial for understanding biocompatibility in drug delivery systems. Research by Xu et al. (2017) indicated that PEG can induce metabolism modulations and survival autophagy in cells, contributing to its biocompatibility and suggesting its potential for further development in polymeric materials (Xu et al., 2017).
Synthesis and Characterization for Biomedical Use
The synthesis and characterization of aminooxy-PEG3-Propargyl-based compounds are crucial for their biomedical application. Studies like the one by Yin et al. (2015) on the modification of PEG-b-PCL block copolymer, incorporating alkyne-functionalized polyhedral oligomeric silsesquioxane via click chemistry, exemplify this, demonstrating improved thermal properties and potential for drug delivery applications (Yin et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPGANXFFLCJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminooxy-PEG3-Propargyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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